molecular formula C6H6N4 B1619070 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 6288-86-4

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No. B1619070
CAS RN: 6288-86-4
M. Wt: 134.14 g/mol
InChI Key: MCLXGVNIBMHMNS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 178.15 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine has been studied in various researches . It is known to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine are not detailed in the retrieved papers, pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions .


Physical And Chemical Properties Analysis

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is a solid substance stored at room temperature . It has a molecular weight of 178.15 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods and Structural Characterization : The synthesis of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine derivatives, such as 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been achieved through specific reactions, with their structures confirmed by various spectroscopic methods like NMR and mass spectrometry (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antitumor Activities

  • Antimicrobial Properties : Derivatives of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine, such as 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines, have shown promising antibacterial effects against various pathogenic bacteria, including Gram-positive and Gram-negative strains (Beyzaei et al., 2017).
  • Antitumor Potential : Some pyrazolo[3,4-d]pyrimidine derivatives have been identified to possess potent antitumor activity, with specific compounds showing significant efficacy against various cancer cell lines (Kandeel et al., 2012).

Pharmaceutical Development

  • Drug Delivery Systems : The development of albumin nanoparticles and liposomes for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine derivatives has been explored to improve their solubility and pharmacokinetic properties, which is crucial for their potential use as clinical drug candidates (Vignaroli et al., 2016).
  • Prodrug Synthesis and Evaluation : Synthesis of prodrugs of pyrazolo[3,4-d]pyrimidine derivatives has been conducted, leading to compounds with enhanced aqueous solubility and improved pharmacokinetic and therapeutic properties, demonstrating their potential as anticancer agents (Vignaroli et al., 2017).

Safety And Hazards

While specific safety and hazards information for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine is not available in the retrieved papers, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

The future directions for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine and its derivatives include further investigations into their inhibitory activity against CDK2 . These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells , making them potential candidates for cancer treatment.

properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXGVNIBMHMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279179
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

CAS RN

6288-86-4
Record name 6288-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1h-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
T HIGASHINO, Y IWAI, E HAYASHI - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
Various reactions usually carried out on heterocyclic N-oxides were examined on 1-methyl-(IIm-0) and 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIp-0) prepared from the …
Number of citations: 26 www.jstage.jst.go.jp
IM Salem, SM Mostafa, OI El Sabbagh… - Records of …, 2022 - rpbs.journals.ekb.eg
Pyrazolo[3,4-d]pyrimidine is a bicyclic hetero organic nucleus that encompass a pyrazole ring fusion with a pyrimidine ring. It was initially synthesized and evaluated as adenosine …
Number of citations: 1 rpbs.journals.ekb.eg
T Higashino, M Uchida, E Hayashi - Journal of the Mass …, 1976 - jstage.jst.go.jp
The main fragmentation of I proceeds by two dissociation paths. One is the formation of pyrazolo [3, 4-d] pyrimidinium cation1or the molecular ion of Io caused by the elimination of4-…
Number of citations: 7 www.jstage.jst.go.jp
A MIYASHITA, H MATSUDA, C IIJiMA… - Chemical and …, 1990 - jstage.jst.go.jp
When a mixture of 4-chloro-1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine (9), aromatic aldehyde (5), sodium hydride, and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide (4) in …
Number of citations: 51 www.jstage.jst.go.jp
Y Wang, S Wan, Z Li, Y Fu, G Wang, J Zhang… - European Journal of …, 2018 - Elsevier
Aiming to explore novel BRAF V600E and VEGFR-2 dual inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and biologically evaluated in this …
VA Ogurtsov, OA Rakitin - Molbank, 2021 - mdpi.com
Functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines are important compounds with various pharmacological activities. 1-Substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-…
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
M El Hafi, M Naas, M Loubidi, J Jouha, Y Ramli… - Comptes Rendus …, 2017 - Elsevier
Nitrogenous bicycles are an apparently endless field of organic and biological research. In this study, we disclose an efficient pathway to the synthesis of the pyrazolo[3,4-d]pyrimidine …
K Avasthi, SM Farooq, S Aswal, R Raghunandan… - Journal of molecular …, 2007 - Elsevier
X-ray crystallographic analysis of two new ‘Leonard/trimethylene linker’ compounds; 1,3-bis(4-methoxy-6-methylsulfonyl-lH-pyrazolo[3,4-d]pyrimidin-1-yl)propane (4a) and 1,3-bis(4-…
CH Chang, HJ Tsai, YY Huang, HY Lin, LY Wang… - Tetrahedron, 2013 - Elsevier
Various halomethyleniminium salts as novel Vilsmeier agents were synthesized from formamide or N-methylformamide with POCl 3 . Treatment of N-1-substituted-aminopyrazoles …
B Cacciari, R Romagnoli, A Romani… - Future Medicinal …, 2021 - Future Science
The current study was designed to identify new compounds as potential antiproliferative drug candidates. Synthesis of heteroaromatic bicyclic and monocyclic derivatives as purine …

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